N-(2-aminoethyl)-2-sulfanylacetamide
Description
Structure
3D Structure
Properties
CAS No. |
62-47-5 |
|---|---|
Molecular Formula |
C4H10N2OS |
Molecular Weight |
134.20 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C4H10N2OS/c5-1-2-6-4(7)3-8/h8H,1-3,5H2,(H,6,7) |
InChI Key |
TZUUVDLWMJGBND-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)CS)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for N-(2-aminoethyl)-2-sulfanylacetamide and Related Structures
The construction of the this compound core can be achieved through several strategic bond formations. Key intermediates and reaction pathways have been developed to efficiently assemble the sulfanylacetamide and aminoethyl components.
Approaches Involving 2-Bromoacetamide (B1266107) and Thiol Intermediates
A common and direct approach to forming the sulfanylacetamide linkage involves the reaction of a thiol-containing compound with an N-substituted 2-haloacetamide, such as 2-bromoacetamide. The high reactivity of the carbon-bromine bond facilitates nucleophilic substitution by a thiol, leading to the desired thioether linkage.
In a relevant synthetic strategy, 2-bromoacetamide can be reacted with a suitable amino-thiol, such as cysteamine (B1669678) (2-aminoethanethiol), to directly form this compound. This reaction capitalizes on the nucleophilicity of the thiol group to displace the bromide. The reaction conditions, such as pH, are critical to ensure selective S-alkylation over N-alkylation of the cysteamine. Studies on the differential reactivity of thiol and amino groups have shown that at a pH of around 6.5, the thiol group is significantly more reactive towards electrophiles like bromoacetamide than the amino group. monash.edu This chemoselectivity allows for the preferential formation of the C-S bond.
The general reaction scheme involves the deprotonation of the thiol to form a thiolate anion, which then acts as the nucleophile. The use of a mild base is often employed to facilitate this process without promoting side reactions.
Table 1: Key Reagents for Synthesis via 2-Bromoacetamide
| Reagent | Role |
|---|---|
| 2-Bromoacetamide | Electrophilic substrate providing the acetamide (B32628) moiety. google.comnih.govnih.govsigmaaldrich.comthermofisher.com |
| Cysteamine (2-aminoethanethiol) | Nucleophilic thiol providing the aminoethyl and sulfanyl (B85325) groups. researchgate.nettcichemicals.com |
| Mild Base (e.g., K2CO3, NaHCO3) | Deprotonates the thiol to form the more nucleophilic thiolate. |
Reaction Pathways Utilizing Aminoethyl Chloride Precursors for Sulfanyl and Aminoethyl Linkages
An alternative synthetic strategy involves the use of precursors containing a pre-formed aminoethyl chloride moiety. This approach focuses on forming the amide bond or the thioether linkage in a subsequent step. For instance, 2-chloroethylamine (B1212225) can be reacted with a mercaptoacetamide derivative.
A plausible route involves the N-alkylation of 2-mercaptoacetamide (B1265388) with 2-chloroethylamine. In this scenario, the amino group of 2-chloroethylamine attacks the carbonyl carbon of a pre-formed mercaptoacetamide, or a protected version thereof, to form the amide bond. Subsequent or prior reaction at the sulfur atom would complete the synthesis. The use of a base is typically required to neutralize the hydrogen chloride generated during the reaction. thieme-connect.de
Alternatively, a pre-formed N-(2-chloroethyl)acetamide can be reacted with a thiol source. However, the synthesis of N-(2-chloroethyl)acetamide itself can be challenging.
Preparation of Aminoethyl Moieties from Ethanolamine (B43304)
Ethanolamine serves as a readily available and cost-effective starting material for the synthesis of the aminoethyl fragment. The conversion of ethanolamine to a suitable intermediate for coupling is a key transformation.
One established method involves the conversion of ethanolamine to 2-aminoethyl ester, which can then undergo further reactions. For example, the esterification of ethanolamine with sulfuric acid yields 2-aminoethyl ester sulfate. monash.eduresearchgate.net This intermediate can then be subjected to nucleophilic substitution.
Another approach is the conversion of ethanolamine to 2-chloroethylamine hydrochloride by reaction with thionyl chloride. This hydrochloride salt can then be used in subsequent alkylation reactions. A patent describes the preparation of N,N-diethylethylenediamine from diethylaminoethanol by first converting it to 2-diethylaminoethyl chloride hydrochloride using thionyl chloride, followed by amination. researchgate.net A similar principle could be applied, starting from ethanolamine to generate the key aminoethyl chloride precursor.
Design and Synthesis of this compound Analogs and Derivatives
The structural framework of this compound offers multiple points for chemical modification, allowing for the synthesis of a diverse range of analogs and derivatives. These modifications can be broadly categorized into substitutions on the nitrogen and sulfur atoms and the incorporation of the entire sulfanylacetamide moiety into more complex molecular architectures.
Exploration of N-Substitution and S-Substitution Strategies
N-Substitution: The primary and secondary amine functionalities within the N-(2-aminoethyl) moiety provide opportunities for N-substitution. Alkylation or acylation of these nitrogen atoms can be achieved using various electrophilic reagents. For instance, the terminal primary amine can be selectively alkylated under controlled conditions. Reductive amination with aldehydes or ketones is a common method to introduce a variety of substituents. nih.gov Furthermore, the amide nitrogen can also be a site for substitution, although this is generally less reactive. The synthesis of N-substituted sulfonamides has been demonstrated through the coupling of sulfonyl chlorides with primary amines, a strategy that could be adapted for modifying the amino group of this compound. nih.govnih.gov
S-Substitution: The thiol group is a key site for modification, allowing for the introduction of various substituents through S-alkylation or S-acylation. The high nucleophilicity of the sulfur atom facilitates reactions with a wide range of electrophiles, such as alkyl halides or Michael acceptors. This allows for the synthesis of a library of derivatives with diverse properties. For example, the reaction of a mercaptoacetamide with chloroacetyl chloride derivatives has been used to synthesize more complex amide structures. nih.gov
Table 2: Strategies for N- and S-Substitution
| Substitution Site | Reagents and Methods |
|---|---|
| N-Substitution (Amino Group) | Reductive amination (aldehydes/ketones, reducing agent), Alkyl halides (with base), Acyl chlorides/anhydrides, Sulfonyl chlorides. nih.govnih.govnih.govnih.gov |
| S-Substitution (Thiol Group) | Alkyl halides, Michael acceptors (e.g., α,β-unsaturated ketones), Acyl chlorides. researchgate.net |
Incorporation of the Sulfanylacetamide Moiety into Complex Molecular Scaffolds (e.g., Purine (B94841), Indole (B1671886), Oxadiazole, Benzothiazole)
The this compound unit can be integrated into more complex heterocyclic systems, which are often associated with a wide range of biological activities.
Benzothiazole (B30560): The synthesis of benzothiazole derivatives incorporating a related aminoethyl side chain has been reported. For example, 2-isocyanatobenzothiazole can be reacted with 4-(2-aminoethyl)benzenesulfonamide (B156865) in refluxing xylene to yield the corresponding urea (B33335) derivative. researchgate.net This demonstrates the feasibility of coupling the aminoethyl portion of the target compound with a benzothiazole core. Another approach involves the condensation of 2-aminothiophenol (B119425) with a carboxylic acid derivative of the sulfanylacetamide moiety. nih.gov
Indole: Indole-based structures can be functionalized with the sulfanylacetamide group. A common strategy is the coupling of an activated indole carboxylic acid with the amino group of this compound. For instance, indole-2-carboxylic acids have been coupled with various amines using coupling agents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). nih.gov
Oxadiazole: The 1,3,4-oxadiazole (B1194373) ring can be synthesized from acylhydrazides. A diacylhydrazide intermediate, which could be formed from a reaction between a hydrazide and an acyl chloride derivative of the sulfanylacetamide, can be cyclized using a dehydrating agent like phosphoryl chloride to form the 2,5-disubstituted 1,3,4-oxadiazole. thieme-connect.de
Purine: The purine scaffold can be modified by introducing the this compound moiety. A common method involves the nucleophilic substitution of a leaving group, such as a chlorine atom, on the purine ring with the amino group of the side chain. For example, 6-chloropurine (B14466) can be reacted with an amino-functionalized component to generate N-substituted purine derivatives.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 2-Bromoacetamide |
| Cysteamine (2-aminoethanethiol) |
| 2-Chloroethylamine |
| 2-Mercaptoacetamide |
| Ethanolamine |
| 2-Aminoethyl ester |
| 2-Chloroethylamine hydrochloride |
| N,N-Diethylethylenediamine |
| Diethylaminoethanol |
| 2-Diethylaminoethyl chloride hydrochloride |
| Thionyl chloride |
| 2-Isocyanatobenzothiazole |
| 4-(2-Aminoethyl)benzenesulfonamide |
| Indole-2-carboxylic acid |
| BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) |
| DIPEA (N,N-Diisopropylethylamine) |
| 1,3,4-Oxadiazole |
| Acylhydrazide |
| Phosphoryl chloride |
| 6-Chloropurine |
| Dansyl chloride |
| N-substituted sulfonamides |
| Chloroacetyl chloride |
| Sulfanilamide |
| 4-(2-aminoethyl)benzsulfamide |
| (S)-N-methylphenylglycine |
| N-tosyl a-amino acids |
| 2-Amino-3-acylthiophenes |
| N-(4-tert-Butylphenyl)-1-[3-(6-cyclohexylmethoxy-9H-purin-2-ylamino)phenyl]methanesulfonamide |
Preparation of Schiff Bases for Structural Diversity
The synthesis of Schiff bases from this compound introduces a versatile platform for generating a wide array of structurally diverse molecules. This is achieved through the condensation reaction of the primary amino group of this compound with various aldehydes and ketones. The resulting imine or azomethine group (–C=N–) is the characteristic feature of these Schiff bases and allows for the systematic modification of the molecule's steric and electronic properties.
The general synthetic approach involves the equimolar reaction of this compound with a selected carbonyl compound. researchgate.net This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with heating under reflux to drive the reaction to completion. rasayanjournal.co.innih.gov The use of an acid catalyst, such as glacial acetic acid, can also be employed to facilitate the condensation. nih.gov The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). whiterose.ac.uk Upon completion, the Schiff base product is often isolated by pouring the reaction mixture into crushed ice or by cooling, which induces precipitation. nih.gov The solid product can then be collected by filtration, washed, and purified, commonly by recrystallization from a solvent like ethanol. ekb.eg
The structural diversity of the resulting Schiff bases is primarily dictated by the choice of the aldehyde or ketone. Aromatic aldehydes, for instance, introduce conjugated systems which can influence the electronic properties of the entire molecule. nih.gov Substituents on the aromatic ring of the aldehyde, such as hydroxyl, halogen, or nitro groups, can further modulate these properties and offer different points for potential coordination with metal ions. nih.gov The use of heterocyclic aldehydes or ketones can also be employed to introduce different functionalities and potential binding sites.
The table below illustrates the potential for structural diversity by outlining various carbonyl compounds that can be reacted with this compound to yield a range of Schiff base derivatives.
| Carbonyl Reactant | Resulting Schiff Base (Systematic Name) | Potential Structural Features Introduced |
| Salicylaldehyde | N-(2-((2-hydroxybenzylidene)amino)ethyl)-2-sulfanylacetamide | Hydroxyl group for potential hydrogen bonding or metal chelation |
| 4-Chlorobenzaldehyde | N-(2-((4-chlorobenzylidene)amino)ethyl)-2-sulfanylacetamide | Electron-withdrawing group on the aromatic ring |
| 4-Methoxybenzaldehyde | N-(2-((4-methoxybenzylidene)amino)ethyl)-2-sulfanylacetamide | Electron-donating group on the aromatic ring |
| 2-Pyridinecarboxaldehyde | 2-sulfanyl-N-(2-((pyridin-2-ylmethylene)amino)ethyl)acetamide | Heterocyclic nitrogen for potential coordination |
| Acetone | 2-sulfanyl-N-(2-(propan-2-ylideneamino)ethyl)acetamide | Simple aliphatic imine |
| Acetophenone | N-(2-((1-phenylethylidene)amino)ethyl)-2-sulfanylacetamide | Aromatic ring with a methyl group on the imine carbon |
This synthetic flexibility allows for the fine-tuning of the steric and electronic profile of the resulting Schiff base, which is a critical aspect in the design of molecules for various chemical applications. The imine nitrogen and the sulfur atom of the original this compound moiety, along with any additional functional groups introduced from the carbonyl reactant, can act as coordination sites for metal ions, leading to the formation of metal complexes with diverse geometries and properties. eajournals.org
Advanced Spectroscopic and Analytical Characterization
Structural Elucidation Techniques for N-(2-aminoethyl)-2-sulfanylacetamide and its Derivatives
Structural elucidation is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which together offer a comprehensive view of the atomic connectivity and molecular mass.
NMR spectroscopy is a cornerstone technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the various proton environments. The protons of the primary amine group (-NH₂) would likely appear as a singlet, with its chemical shift influenced by the solvent and concentration. rsc.org The proton of the secondary amide (-NH-) would also present as a singlet or a broad triplet, depending on coupling with the adjacent methylene (B1212753) group. The methylene protons (-CH₂-) adjacent to the amine and amide groups would typically appear as multiplets. The protons of the methylene group attached to the sulfur atom (-S-CH₂-) would also produce a distinct signal. In derivatives, such as N-aryl substituted compounds, aromatic protons would show signals in the typical downfield region of 6.5-8.0 ppm. rsc.orgnih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield, typically in the range of 165-170 ppm. rsc.orgnih.gov The carbon atoms of the ethylenediamine (B42938) backbone and the sulfanylacetamide moiety will appear at characteristic chemical shifts. For instance, carbons adjacent to nitrogen atoms are typically found in the 30-50 ppm range, while the carbon attached to the sulfur atom would have a chemical shift influenced by the thiol group. In substituted derivatives, the chemical shifts of the aromatic carbons can span a wide range from approximately 110 to 160 ppm. rsc.orgmdpi.com
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| Amide Carbonyl | ¹³C | 165 - 170 | Downfield shift due to electronegative oxygen. rsc.org |
| Methylene (adjacent to C=O) | ¹³C | 30 - 40 | |
| Methylene (adjacent to NH) | ¹³C | 40 - 50 | |
| Methylene (adjacent to NH₂) | ¹³C | 40 - 50 | |
| Amide Proton | ¹H | 7.5 - 8.5 | Broad signal, position is solvent-dependent. |
| Methylene Protons | ¹H | 2.5 - 3.5 | Complex multiplets due to coupling. |
| Amine Protons | ¹H | 1.5 - 3.0 | Broad singlet, exchanges with D₂O. rsc.org |
| Thiol Proton | ¹H | 1.0 - 2.0 | Position can vary, may be a broad singlet. |
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound. It is also a powerful tool for structural elucidation through fragmentation analysis.
Electron Ionization (EI-MS): While EI-MS can be used, it is a "hard" ionization technique that may cause extensive fragmentation, potentially making the molecular ion peak difficult to observe. However, the resulting fragmentation pattern provides a structural fingerprint of the molecule.
Electrospray Ionization (ESI-MS): ESI-MS is a "soft" ionization technique well-suited for analyzing polar molecules like this compound. doi.org It typically produces a prominent protonated molecular ion [M+H]⁺ in positive ion mode, which allows for accurate molecular weight determination. doi.orgresearchgate.net Sodium adducts [M+Na]⁺ may also be observed. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the compound from a mixture before MS analysis. nih.gov Tandem mass spectrometry (LC-MS/MS) is particularly valuable for structural confirmation. nih.gov In an MS/MS experiment, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID). doi.org The resulting product ions are characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the cleavage of the amide bond and the C-C and C-N bonds of the ethylenediamine chain. wvu.edu This technique is crucial for differentiating isomers and identifying derivatives in complex matrices. doi.org
Vibrational and Electronic Spectroscopy
These spectroscopic methods probe the vibrational and electronic transitions within the molecule, providing key information about the functional groups present.
FT-IR spectroscopy is used to identify the functional groups in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum is expected to show characteristic bands for the amide and amine groups. rsc.org Strong absorption bands corresponding to N-H stretching vibrations of the primary and secondary amine functionalities are anticipated in the 3100-3500 cm⁻¹ region. rsc.orgresearchgate.net A distinct and strong absorption band for the amide carbonyl group (C=O) stretching vibration, known as the Amide I band, would typically appear around 1640-1680 cm⁻¹. researchgate.netnih.gov The N-H bending vibration (Amide II band) is expected around 1550 cm⁻¹. The S-H stretching vibration of the thiol group, if present and not in a disulfide linkage, would give a weak absorption band around 2550-2600 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine & Amide) | Stretching | 3100 - 3500 | Medium to Strong |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
| S-H (Thiol) | Stretching | 2550 - 2600 | Weak |
| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |
| N-H (Amide II) | Bending | 1510 - 1570 | Medium |
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For this compound, which lacks extensive chromophores, significant absorption in the visible range is not expected. The primary absorptions would occur in the UV region. The amide carbonyl group exhibits a weak n→π* transition around 210-230 nm. nih.gov The thiol group also has a weak n→σ* transition in a similar region. The presence of aromatic rings in derivatives would introduce strong π→π* transitions at higher wavelengths (typically >250 nm). nih.gov
Chromatographic Methodologies for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and its derivatives. avantorsciences.comnih.gov Due to the polar nature of the molecule, both reversed-phase (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) can be employed.
RP-HPLC: A C18 or C8 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. sielc.com
HILIC: This technique is suitable for highly polar compounds and uses a polar stationary phase with a mobile phase rich in organic solvent.
For quantitative analysis, LC-MS/MS is the preferred method due to its high sensitivity and selectivity. nih.govresearchgate.net The analysis is typically performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. nih.govnih.gov This allows for accurate quantification even in complex biological or environmental samples. Method validation would assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Interactive Data Table: Typical Chromatographic Conditions for Analysis
| Parameter | RP-HPLC | LC-MS/MS (Quantitative) |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18 or HILIC, shorter length (e.g., 50-100 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid or Ammonium (B1175870) Acetate (B1210297) |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |
| Flow Rate | 0.5 - 1.0 mL/min | 0.2 - 0.5 mL/min |
| Detection | UV at ~220 nm sielc.com | ESI-MS/MS in MRM mode nih.gov |
| Temperature | 25 - 40 °C | 30 - 45 °C sigmaaldrich.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Due to the compound's polarity and the presence of a reactive thiol group, reversed-phase HPLC (RP-HPLC) is often the method of choice.
A common strategy involves pre-column derivatization to enhance detection sensitivity and chromatographic retention. The free thiol group in this compound can be tagged with a fluorogenic reagent, such as 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F). nih.gov This reaction creates a stable, highly fluorescent derivative that can be detected at very low concentrations.
Typical RP-HPLC Method Parameters:
Column: A C18 reversed-phase column (e.g., 150 mm length, 4.6 mm diameter, 5 µm particle size) is suitable for separating the derivatized analyte from reaction byproducts and other impurities. sielc.com
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate (B84403) buffer at a controlled pH) and an organic solvent like acetonitrile or methanol is employed. nanobioletters.com The gradient is optimized to achieve a sharp peak shape and good resolution.
Flow Rate: A standard flow rate of 1.0 mL/min is typically used. nanobioletters.com
Detection: Fluorescence detection is used, with excitation and emission wavelengths set appropriately for the specific tag (e.g., for the SBD-F derivative). Alternatively, UV detection, often in the low wavelength range (e.g., 220 nm), can be used, though it may offer less sensitivity and selectivity. sielc.com
Temperature: The column oven is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times. nanobioletters.com
This method allows for the effective separation of this compound from potential starting materials or degradation products, making it invaluable for purity assessments and stability studies.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, though its direct application to this compound is limited by the compound's low volatility and high polarity due to its amine and thiol functional groups. To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.
Common derivatization approaches include silylation, which targets active hydrogen atoms in the amine and thiol groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces the compound's polarity and increases its volatility. mdpi.com
Following derivatization, the sample is analyzed using a GC system, often coupled with a mass spectrometry (MS) detector for definitive identification.
Typical GC-MS Method Parameters:
Column: A low- to mid-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), is generally effective. orientjchem.org
Carrier Gas: High-purity helium is used as the carrier gas at a constant flow rate. orientjchem.org
Oven Temperature Program: A programmed temperature ramp is critical for good separation. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp at a controlled rate (e.g., 25°C/min) to a final temperature of 250-300°C. orientjchem.org
Injector: A split/splitless injector is used, with the temperature set high enough to ensure rapid volatilization of the derivatized analyte without causing degradation. orientjchem.org
Detector: A mass spectrometer (MS) is the preferred detector, as it provides both quantitative data and structural information from the mass spectrum of the derivatized analyte, aiding in peak identification. nih.govnih.gov
Thermal and Other Characterization Techniques (e.g., Thermogravimetric Analysis/Differential Thermal Analysis)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical information about the thermal stability and decomposition profile of this compound.
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the onset temperature of thermal decomposition. The resulting curve shows distinct steps corresponding to mass loss events, which can be correlated with the loss of specific functional groups or the complete breakdown of the molecule. This data is crucial for determining the upper-temperature limit for storage and handling of the compound.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference as they are subjected to the same temperature program. The DTA curve indicates whether physical or chemical changes are endothermic (absorbing heat) or exothermic (releasing heat). For this compound, DTA could identify the melting point (an endothermic peak) and any subsequent exothermic decomposition events. When run simultaneously with TGA, the combined data provides a comprehensive thermal profile of the compound.
Validation of Analytical Procedures in Research Contexts
To ensure that an analytical method for this compound is reliable, accurate, and reproducible, it must be validated. Validation is a systematic process of demonstrating that the procedure is suitable for its intended purpose. The key parameters for validation in a research context are outlined below. nih.govnih.gov
Assessment of Specificity and Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. iupac.org Selectivity is a comparative term that expresses the degree to which a method can determine particular analytes in a complex mixture without interference from other components. iupac.org
For an HPLC or GC method for this compound, specificity is demonstrated by:
Resolution: Showing that the peak for the analyte is well-resolved from peaks of known impurities and potential degradation products.
Peak Purity Analysis: Using a photodiode array (PDA) detector in HPLC or a mass spectrometer (MS) in GC to confirm that the analyte peak is spectrally homogeneous and not co-eluting with any other substance.
Forced Degradation Studies: Intentionally degrading the compound using stress conditions (e.g., acid, base, heat, oxidation, light) and demonstrating that the analytical method can effectively separate the intact analyte from its degradation products.
Determination of Linearity and Concentration Range
Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical signal over a defined range.
Procedure: A series of calibration standards are prepared at different concentrations and analyzed. A calibration curve is generated by plotting the instrument response versus the known concentration of the analyte.
Acceptance Criteria: The relationship is typically evaluated using the coefficient of determination (R²), which should ideally be ≥ 0.999. nih.govnih.gov The y-intercept of the regression line should be minimal.
Range: The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision. This range is established based on the linearity data.
Table 1: Example Linearity Data for this compound Analysis
| Concentration (µg/mL) | Instrument Response (Peak Area) |
| 1.0 | 15,230 |
| 5.0 | 76,100 |
| 10.0 | 151,980 |
| 25.0 | 380,500 |
| 50.0 | 759,900 |
| 100.0 | 1,521,050 |
| Regression Equation | y = 15205x + 350 |
| Coefficient of Determination (R²) | 0.9998 |
Evaluation of Accuracy and Precision (Repeatability, Intermediate Precision)
Accuracy and precision are essential for demonstrating the reliability of a quantitative method.
Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by performing recovery studies on samples spiked with a known amount of this compound at different concentration levels (e.g., low, medium, and high). Accuracy is expressed as the percentage of recovery. nih.govnih.gov
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Repeatability (Intra-day Precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day Precision): Evaluates the method's precision across different days, and potentially with different analysts or equipment, to demonstrate its robustness. nih.gov
Table 2: Example Accuracy and Precision Data for this compound
| Concentration Level | Theoretical Conc. (µg/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||
| Mean Measured Conc. (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | Mean Measured Conc. (µg/mL) | ||
| Low | 5.0 | 4.95 | 99.0% | 2.1% | 4.98 |
| Medium | 25.0 | 25.20 | 100.8% | 1.5% | 25.35 |
| High | 75.0 | 74.55 | 99.4% | 1.2% | 74.80 |
Establishment of Detection and Quantitation Limits
The limit of detection (LOD) and limit of quantitation (LOQ) are fundamental performance characteristics of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy.
The determination of these limits is crucial for understanding the capabilities of an analytical method, particularly when analyzing trace impurities or low-level active ingredients. Several approaches can be employed to estimate the LOD and LOQ, as recommended by international guidelines such as those from the International Council for Harmonisation (ICH).
Methods for Determination:
Based on the Standard Deviation of the Response and the Slope: This is a common and statistically robust method. It involves analyzing a series of blank samples to determine the standard deviation of the blank response (σ). The LOD and LOQ are then calculated using the following formulas:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where 'S' is the slope of the calibration curve. The slope is determined from a regression analysis of analyte concentration versus the analytical response.
Based on Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected. This approach is often used for non-instrumental methods but can also be applied to instrumental techniques.
Based on Signal-to-Noise Ratio: This approach is typically used for analytical methods that exhibit baseline noise, such as chromatography and spectrophotometry. The concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 is generally accepted as the LOD, while a ratio of 10:1 is used for the LOQ.
For a compound like This compound , a reversed-phase high-performance liquid chromatography (RP-HPLC) method with a suitable detector (e.g., UV or mass spectrometry) would likely be developed. The LOD and LOQ for such a method would be determined by injecting progressively more dilute solutions of the compound and applying one of the statistical methods described above.
Illustrative Data Table for LOD and LOQ Determination:
| Parameter | Method | Estimated Value for this compound |
| Limit of Detection (LOD) | Based on Signal-to-Noise Ratio (3:1) | Data not available |
| Limit of Quantitation (LOQ) | Based on Signal-to-Noise Ratio (10:1) | Data not available |
| Linearity Range | - | Data not available |
Note: The values in this table are placeholders. Actual experimental determination is required to establish the LOD and LOQ for any specific analytical method for this compound.
Robustness Testing of Analytical Methods
Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. For a newly developed analytical method for This compound , a robustness study would be designed to challenge the method's performance.
The typical approach involves a one-factor-at-a-time (OFAT) or a design of experiments (DoE) approach to systematically vary critical parameters. The DoE approach is often more efficient as it allows for the simultaneous investigation of multiple factors and their interactions.
Key Parameters for Robustness Testing in HPLC:
Mobile Phase Composition: The ratio of organic solvent to aqueous buffer would be varied (e.g., ±2%).
pH of the Mobile Phase: The pH would be adjusted slightly (e.g., ±0.2 units).
Column Temperature: The temperature of the chromatographic column would be altered (e.g., ±5 °C).
Flow Rate: The flow rate of the mobile phase would be changed (e.g., ±10%).
Wavelength of Detection: For UV detectors, the detection wavelength would be slightly modified (e.g., ±2 nm).
Different Column Batches: The analysis would be performed using columns from different manufacturing lots.
Different Instruments: The method would be tested on different HPLC systems.
The effect of these variations on the analytical results (e.g., peak area, retention time, and peak symmetry) would be statistically evaluated. The results of the robustness study are used to establish the operational limits for the analytical method and to ensure that it is suitable for transfer between different laboratories and instruments. A well-validated and robust method will consistently produce reliable data throughout its lifecycle.
Illustrative Data Table for Robustness Study:
| Parameter Varied | Variation | Effect on Retention Time | Effect on Peak Area | Effect on Tailing Factor |
| Mobile Phase Composition | ± 2% | Data not available | Data not available | Data not available |
| pH of Mobile Phase | ± 0.2 | Data not available | Data not available | Data not available |
| Column Temperature | ± 5 °C | Data not available | Data not available | Data not available |
| Flow Rate | ± 10% | Data not available | Data not available | Data not available |
Note: This table represents a template for reporting robustness data. The actual effects would need to be determined through experimental work on a validated analytical method for this compound.
Structure Activity Relationship Sar Studies and Molecular Design
Identification of Critical Structural Motifs for Biological and Chemical Functionality
The biological and chemical activity of N-(2-aminoethyl)-2-sulfanylacetamide and its analogs is primarily dictated by a few key structural motifs. The mercaptoacetamide core, (-S-CH₂-C(=O)-NH-), is a well-established zinc-binding group, crucial for the inhibition of zinc-dependent enzymes like metallo-β-lactamases (MBLs) and histone deacetylases (HDACs). nih.govresearchgate.net
The essential motifs are:
The Thiol Group (-SH): The sulfhydryl moiety is the primary point of interaction with the zinc ion in the active site of target metalloenzymes. Its ability to coordinate with the metal is central to the inhibitory activity of this class of compounds. nih.govnih.gov However, this group is also prone to oxidation, which can inactivate the molecule. nih.gov
The Acetamide (B32628) Linkage (-C(=O)NH-): The amide bond plays a critical role in positioning the thiol for optimal interaction with the enzyme's active site. It also serves as a scaffold for introducing various substituents that can modulate the compound's properties, including selectivity and cell permeability. The hydrogen on the amide nitrogen can act as a hydrogen bond donor, further anchoring the inhibitor within the target protein. nih.gov
The N-substituent (the 2-aminoethyl group): The group attached to the amide nitrogen is a key determinant of target selectivity and potency. In this compound, the aminoethyl group provides a basic site that can be protonated at physiological pH. This positive charge can form ionic interactions or hydrogen bonds with amino acid residues in the target protein, significantly influencing binding affinity. In the broader class of mercaptoacetamides, modifications at this position, often with aryl or heterocyclic rings, have been shown to be critical for achieving selectivity against specific enzyme isoforms or bacterial targets. nih.govnih.gov
Systematic Investigations of N-Substitution and S-Substitution Effects on Compound Activity
Systematic modification of the N-substituent and the sulfur atom of the thiol group has been a cornerstone of SAR studies for mercaptoacetamides.
N-Substitution Effects: Research into mercaptoacetamide derivatives, particularly as inhibitors of the bacterial virulence factor LasB, has demonstrated the profound impact of N-substitutions. While this compound features a flexible, basic side chain, many potent inhibitors incorporate rigid aromatic or heterocyclic systems at this position. nih.gov Varying the substituents on an N-aryl ring allows for fine-tuning of electronic properties and steric interactions. For instance, the introduction of a methyl group at the para-position of an N-aryl ring resulted in a 12-fold improvement in potency against LasB compared to the unsubstituted analog. nih.gov Further exploration with different small substituents like nitro, methoxy, and hydroxyl groups on the N-aryl ring has been used to probe the binding pocket and optimize interactions. nih.gov Similarly, in the context of HDAC6 inhibitors, replacing a linker and cap group with various indole (B1671886) and quinoline (B57606) moieties led to compounds with nanomolar inhibitory concentrations and high selectivity. researchgate.netnih.gov
S-Substitution Effects (Prodrug Strategies): The free thiol group, while essential for activity, presents challenges due to its metabolic instability, primarily through oxidation. nih.gov To overcome this, S-substitution is employed as a prodrug strategy. The sulfhydryl group is temporarily masked with another chemical group, which is cleaved in vivo to release the active thiol. Common S-substitutions include:
Thioesters: Acylating the thiol to form a thioester (e.g., S-acetyl or S-isobutyryl) can improve stability and cellular uptake. These esters are later hydrolyzed by intracellular esterases to regenerate the active inhibitor. nih.gov
Disulfides: Forming a disulfide bond is another effective prodrug approach. These are readily reduced in the cellular environment to release the free thiol. Disulfide prodrugs of mercaptoacetamide-based HDAC inhibitors have been shown to release a stable concentration of the active compound upon microsomal incubation. researchgate.netnih.gov
The following table summarizes SAR findings for N-aryl mercaptoacetamide analogs as LasB inhibitors, illustrating the effect of substitutions.
| Compound | N-Aryl Substitution | α-Substitution | LasB IC₅₀ (µM) |
| Analog 1 | p-methylphenyl | Benzyl | 0.48 |
| Analog 2 | Phenyl | Benzyl | 5.8 |
| Analog 3 | p-nitrophenyl | Benzyl | 1.1 |
| Analog 4 | p-methoxyphenyl | Benzyl | 0.76 |
Data synthesized from research on α-benzyl-N-aryl mercaptoacetamide derivatives. nih.gov
Rational Design Principles for Optimizing Derivative Efficacy and Selectivity
The rational design of new bioactive molecules based on the mercaptoacetamide scaffold is a critical task in drug discovery. mdpi.com The goal is to enhance potency against the intended target while minimizing effects on other proteins, particularly human enzymes, to reduce potential toxicity. nih.govnih.gov
Key design principles include:
Structure-Based Design: Utilizing X-ray crystal structures of the target enzyme bound to an inhibitor allows for the precise visualization of binding interactions. nih.gov This information guides the design of new derivatives with modifications intended to exploit specific features of the active site, such as hydrophobic pockets or hydrogen bonding opportunities. For example, identifying an empty pocket near a bound inhibitor can prompt the addition of a substituent designed to fill that space, thereby increasing binding affinity. nih.gov
Selectivity-Driven Modifications: When targeting microbial enzymes like LasB or MBLs, it is crucial to achieve selectivity over human metalloproteases (MMPs). The phenyl ring in N-aryl mercaptoacetamides appears to be a key element for achieving this selectivity. nih.gov Rational design focuses on modifying this part of the molecule to maximize interactions with the bacterial enzyme's active site, which may differ subtly from its human counterparts. nih.gov
Improving Physicochemical Properties: Beyond potency and selectivity, rational design aims to optimize drug-like properties. For CNS-targeted inhibitors, halogens have been incorporated into the cap group of mercaptoacetamides to increase lipophilicity and improve brain permeability. nih.gov As mentioned previously, prodrug strategies involving S-substitution are rationally employed to enhance metabolic stability and cellular activity. nih.gov
Computational and Cheminformatic Approaches in SAR Elucidation
Computational methods are indispensable tools for understanding and predicting the SAR of mercaptoacetamide derivatives. mdpi.com These approaches accelerate the design-test-synthesize cycle and provide insights that may not be obvious from experimental data alone.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. Docking studies have been used to rationalize the binding mode of mercaptoacetamide inhibitors and to select which heterocyclic compounds to synthesize for testing as LasB inhibitors. nih.gov Docking can also help identify key interactions, such as those between the inhibitor and the active site zinc ion or surrounding amino acids. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By analyzing how properties like lipophilicity, electronic character, and steric factors correlate with inhibitory potency, QSAR models can predict the activity of novel, unsynthesized compounds, helping to prioritize synthetic efforts. mdpi.com
Virtual Screening and Fragment-Based Design: For new targets, large-scale computational methods are often employed. Ultra-large library docking, involving hundreds of millions of virtual molecules, can identify initial hit compounds. nih.gov Fragment-based design, where small molecular fragments are docked and then computationally linked together to create more potent inhibitors, is another powerful strategy that has been successfully applied to enzyme targets. nih.govnih.gov These methods leverage the computational exploration of vast chemical spaces to discover novel and potent scaffolds. nih.gov
Applications in Materials Science and Environmental Remediation
Development of Adsorption Technologies for Environmental Pollutants
The presence of the sulfhydryl group in N-(2-aminoethyl)-2-sulfanylacetamide is key to its application in environmental remediation, particularly for the capture of heavy metals. This functionality allows for the creation of highly selective adsorption technologies.
Utilization of Thiol-Chelating Resins for Arsenic Speciation and Removal
While direct research on this compound for arsenic removal is not extensively documented, the principles of thiol-chelating resins provide a strong basis for its potential application. Thiol groups are known to have a strong affinity for arsenic species. By immobilizing this compound onto a solid support, such as a resin, a highly effective sorbent for arsenic can be created. The mechanism would involve the formation of stable arsenic-sulfur bonds, effectively sequestering the toxic element from aqueous environments.
Functionalization of Sorbent Materials with Sulfhydryl Groups
The broader strategy of functionalizing sorbent materials with sulfhydryl groups is a well-established method for removing heavy metal pollutants. Biopolymers like chitosan (B1678972) and cellulose, as well as synthetic polymers, can be chemically modified to incorporate these functional groups. The introduction of sulfhydryl moieties, such as those from this compound, enhances the material's capacity and selectivity for target metals. This approach leverages the soft-soft interaction principle, where soft Lewis acids (like many heavy metal ions) preferentially bind to soft Lewis bases (like the sulfur in the thiol group).
Functionalization of Polymeric Materials and Surfaces for Biomedical and Environmental Applications
The ability to tailor the surface properties of materials is crucial for both biomedical and environmental applications. Functionalization with specific chemical groups can impart desired characteristics such as antimicrobial activity or pollutant affinity.
The dual functionality of this compound, possessing both an amine and a thiol group, allows for versatile covalent attachment to a wide range of polymeric materials. The amine group can readily react with various functional groups on polymer backbones, such as carboxylic acids or epoxides, to form stable amide or amine linkages. This process anchors the sulfanylacetamide moiety to the material's surface.
Once functionalized, these polymeric materials can be applied in diverse fields. In environmental applications, they can act as selective adsorbents for heavy metals. In the biomedical field, the thiol groups can serve as attachment points for biomolecules or drugs, or contribute to antimicrobial properties.
Chelation Chemistry and Metal Ion Binding Properties
The efficacy of this compound in the aforementioned applications stems from its fundamental chelation chemistry. Chelation is the process by which a single ligand binds to a central metal ion at two or more points. This compound is an excellent chelating agent due to the presence of both nitrogen and sulfur donor atoms.
The amino group and the thiol group can coordinate with a metal ion, forming a stable ring structure. This chelate effect significantly enhances the stability of the metal-ligand complex compared to monodentate ligands. The binding affinity of this compound for different metal ions can be influenced by factors such as the pH of the solution and the nature of the metal ion itself. For instance, the thiol group shows a high affinity for soft metals like mercury, lead, and cadmium, while the amino group can also participate in binding to a variety of transition metals. This selective binding is critical for applications requiring the targeted removal or detection of specific metal ions from a complex mixture.
The table below summarizes the key functional groups of this compound and their roles in its applications.
| Functional Group | Role in Application |
| Thiol (-SH) | Strong binding to heavy metals (e.g., arsenic, mercury, lead), enabling selective adsorption and environmental remediation. |
| Amine (-NH2) | Provides a reactive site for covalent attachment to polymer backbones and surfaces, facilitating material functionalization. |
| Amide (-C(O)NH-) | Contributes to the overall polarity and structural integrity of the molecule. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-aminoethyl)-2-sulfanylacetamide?
- Methodology : A common approach involves acetylation of primary amines under reflux conditions. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was synthesized by reacting a sulfonamide precursor with acetic anhydride under controlled heating . Purification steps, such as recrystallization from ethanol, are critical for isolating high-purity products. Characterization via NMR, IR, and mass spectrometry should follow to confirm structure and purity.
Q. Which spectroscopic techniques are optimal for structural validation of N-(2-aminoethyl)-2-sulfanylacetamide?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming backbone connectivity and functional groups. Infrared (IR) spectroscopy identifies characteristic bands (e.g., amide C=O stretch at ~1650 cm⁻¹). For advanced validation, single-crystal X-ray diffraction provides unambiguous structural data, as demonstrated for related acetamide derivatives . Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight and fragmentation patterns.
Q. How can researchers assess the thermal stability of N-(2-aminoethyl)-2-sulfanylacetamide?
- Methodology : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard. For instance, TGA of N-(2-aminoethyl)-oleamide gels revealed single-stage decomposition above 300°C, while DSC detected mesophasic transitions via endothermic peaks . Cross-referencing TGA mass loss data with DSC heat flow profiles resolves ambiguities in decomposition pathways.
Advanced Research Questions
Q. How can contradictions in thermal stability data between TGA and DSC be resolved?
- Methodology : Discrepancies often arise from differing sensitivity to phase changes (DSC) versus mass loss (TGA). For example, DSC may detect glass transitions undetectable by TGA. To reconcile data, perform parallel experiments under identical conditions and use complementary techniques like variable-temperature XRD to monitor structural changes . Statistical analysis of replicate runs minimizes instrument-specific artifacts.
Q. What experimental strategies optimize hybridization studies of N-(2-aminoethyl)-2-sulfanylacetamide derivatives with nucleic acids?
- Methodology : Inspired by polyamide nucleic acid (PNA) research, design oligomers with aminoethyl backbones to enhance DNA binding via strand displacement. Use buffer systems mimicking physiological conditions (e.g., 10 mM Tris-HCl, pH 7.4) and measure hybrid stability via UV melting curves or surface plasmon resonance (SPR). Adjust backbone flexibility by varying spacer lengths to balance binding affinity and specificity .
Q. How can derivatization of the sulfanyl group expand the functional applications of this compound?
- Methodology : The sulfanyl moiety can be oxidized to sulfonyl groups for enhanced electrophilicity or functionalized via nucleophilic substitution. For example, N-sulfonylketenimines were reacted with 2-aminobenzimidazole to yield sulfonamidines, enabling applications in heterocyclic synthesis . Optimize reaction conditions (e.g., solvent polarity, catalyst use) using DOE (Design of Experiments) to maximize yields.
Q. What are the challenges in measuring specific heat capacity (Cₚ) for N-(2-aminoethyl)-2-sulfanylacetamide gels, and how can they be addressed?
- Methodology : Gel-phase heterogeneity complicates Cₚ measurements. Use modulated DSC (MDSC) to separate reversible and non-reversible thermal events. For oils gelled with N-(2-aminoethyl)-oleamide, Cₚ values derived from TGA-DSC integration correlated with reported lipid data, but required baseline subtraction to account for solvent evaporation .
Data Contradiction Analysis
Q. How should researchers address inconsistencies between computational and experimental solubility data?
- Methodology : Computational predictions (e.g., COSMO-RS) may overestimate solubility in polar solvents due to neglecting gelator-solvent interactions. Validate experimentally via shake-flask methods with HPLC quantification. For example, N-(2-aminoethyl)-oleamide exhibited >61.3 µg/mL solubility in DMSO, but aggregation in aqueous buffers necessitated surfactant use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
